molecular formula C19H17NO2 B1584973 Naphthol AS-MX CAS No. 92-75-1

Naphthol AS-MX

Cat. No.: B1584973
CAS No.: 92-75-1
M. Wt: 291.3 g/mol
InChI Key: VTPSNRIENVXKCI-UHFFFAOYSA-N
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Description

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound exhibits a strong absorption band at 388 nm in its native form, with fluorescence emission at 512 nm upon enzymatic conversion to its dephosphorylated derivative. The conjugated aromatic system and hydroxyl group contribute to its UV-Vis profile, with bathochromic shifts observed in polar solvents due to enhanced $$\pi \rightarrow \pi^*$$ transitions.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • 3,200–3,500 cm$$^{-1}$$ : O-H stretch of the phenolic hydroxyl group.
  • 1,650 cm$$^{-1}$$ : C=O stretch of the carboxamide.
  • 1,550 cm$$^{-1}$$ : N-H bend (amide II band).
  • 1,250 cm$$^{-1}$$ : C-N stretch of the aromatic amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$^1\text{H}$$ NMR (DMSO-$$d_6$$):
    • δ 10.2 ppm (s, 1H, phenolic -OH).
    • δ 8.5 ppm (s, 1H, amide -NH).
    • δ 7.2–8.1 ppm (m, 7H, naphthalene protons).
    • δ 2.3 ppm (s, 6H, methyl groups on phenyl).
  • $$^{13}\text{C}$$ NMR :
    • δ 168.5 ppm (carbonyl carbon).
    • δ 152.1 ppm (C-OH).
    • δ 135–125 ppm (aromatic carbons).
    • δ 20.1 ppm (methyl carbons).

X-ray Crystallography and Three-Dimensional Conformational Studies

While single-crystal X-ray diffraction data for this compound remains unpublished, computational models predict a planar geometry for the naphthalene core, with the carboxamide and hydroxyl groups oriented orthogonally to minimize steric hindrance. The 2,4-dimethylphenyl group adopts a para-substituted conformation, stabilized by $$\pi$$-stacking interactions. Molecular dynamics simulations suggest limited flexibility due to the rigid aromatic framework.

Comparative Analysis of Tautomeric Forms

This compound exists predominantly in the enol tautomer , with the hydroxyl group at position 3 and the carboxamide at position 2. Tautomerization to a keto form (via proton transfer from O-H to the adjacent carbon) is theoretically possible but energetically disfavored due to:

  • Resonance stabilization : The enol form benefits from conjugation between the hydroxyl group and the aromatic system.
  • Steric effects : The carboxamide group hinders keto-enol interconversion.
    Comparative studies with simpler naphthols (e.g., 2-naphthol) show that electron-withdrawing substituents like the carboxamide in this compound further stabilize the enolic form.
Tautomer Stability (kcal/mol) Key Features
Enol 0.0 (reference) Resonance-stabilized O-H
Keto +5.2 Disrupted conjugation

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-12-7-8-17(13(2)9-12)20-19(22)16-10-14-5-3-4-6-15(14)11-18(16)21/h3-11,21H,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPSNRIENVXKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059064
Record name 2-Naphthalenecarboxamide, N-(2,4-dimethylphenyl)-3-hydroxy-
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Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

92-75-1
Record name N-(2,4-Dimethylphenyl)-3-hydroxy-2-naphthalenecarboxamide
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Record name Naphthol AS-MX
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Record name 3-hydroxy-2',4'-dimethyl-2-naphthanilide
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Preparation Methods

Synthetic Route and Reaction Conditions

The preparation typically follows these key steps:

  • Starting Materials:

    • 3-Hydroxy-2-naphthoic acid
    • 2,4-Dimethylaniline
  • Reaction:
    The amide bond formation occurs via condensation of 3-hydroxy-2-naphthoic acid with 2,4-dimethylaniline under controlled conditions, often using dehydrating agents or catalysts to facilitate the reaction.

  • Phosphorylation:
    The free hydroxyl group on the naphthol moiety is phosphorylated to produce Naphthol AS-MX phosphate, enhancing its utility as a substrate for alkaline and acid phosphatases.

  • Purification:
    The crude product is purified through recrystallization or chromatographic methods to achieve a high purity level, often exceeding 99% as confirmed by HPLC analysis.

Preparation Data and Purity Analysis

Parameter Details
Molecular Weight (Mr) 371.32
CAS Number 1596-56-1
Purity (HPLC Assay) Minimum 99.0%
Storage Temperature -15 °C to -25 °C
Physical Form Solid (powder or crystalline)

The high purity is critical for its performance in sensitive enzymatic assays and histochemical staining.

Preparation of Ready-to-Use Substrate Solutions

For practical applications, this compound is often provided as tablets combined with Fast Red TR and buffer components for ease of use. The preparation of substrate solutions from these tablets involves:

  • Dissolving one Fast Red TR/Naphthol AS-MX tablet and one Trizma® buffer tablet in 1 mL of distilled or deionized water.
  • The resulting solution contains approximately 0.4 mg/mL this compound, 1.0 mg/mL Fast Red TR, 0.15 mg/mL levamisole (an inhibitor of nonspecific phosphatases), and 0.1 M Trizma® buffer.
  • This solution is ready for immediate use in histochemical staining and enzyme assays, with a recommended use within one hour to maintain activity and avoid background staining.

Research Findings on Preparation and Stability

Recent fluorescence spectroscopy studies have detailed the behavior of this compound and its phosphate derivative in various solvent systems. Key findings include:

  • This compound phosphate is enzymatically converted to this compound by acid phosphatase, which can be monitored by fluorescence emission around 512–515 nm.
  • The fluorescence intensity depends on solvent composition and pH, with higher intensity at alkaline pH (around 8.0) and lower intensity in high percentages of organic solvents like dioxane.
  • These studies confirm the enzymatic hydrolysis step in preparation and use, validating the phosphate form as a substrate and the free naphthol form as the product detected in assays.

Summary Table of Preparation Methods

Step Description Notes
Reactants 3-Hydroxy-2-naphthoic acid + 2,4-dimethylaniline Base materials for amide formation
Reaction Conditions Condensation under dehydrating conditions Use of catalysts or activating agents
Phosphorylation Hydroxyl group phosphorylation Produces phosphate substrate form
Purification Recrystallization or chromatography Ensures >99% purity
Formulation Tablet form with Fast Red TR and buffer For ready-to-use substrate solutions
Storage -15 °C to -25 °C Maintains stability

Chemical Reactions Analysis

Naphthol AS-MX undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biochemical Properties and Mechanism of Action

Naphthol AS-MX phosphate acts primarily as a substrate for alkaline phosphatase (ALP) and acid phosphatase (ACP) . When hydrolyzed by these enzymes, it releases this compound, which can then react with diazonium salts to form colored azo dyes. These dyes are crucial for visualizing enzyme activity in biological samples.

Key Mechanisms:

  • Substrate Interaction : this compound phosphate binds to the active site of phosphatases, undergoing dephosphorylation.
  • Color Development : The reaction with diazonium salts leads to the formation of colored products, which can be quantitatively measured using spectrophotometric methods.

Scientific Research Applications

This compound phosphate is employed in several key areas:

  • Histochemistry :
    • Used for demonstrating ALP and ACP activities in tissue sections.
    • Commonly applied in staining protocols to visualize enzyme localization within cells.
  • Diagnostic Assays :
    • Incorporated into diagnostic kits for detecting phosphatase activity in clinical samples.
    • Serves as a marker for various diseases due to the significant changes in enzyme levels associated with pathological conditions.
  • Biological Research :
    • Utilized in studies involving enzyme kinetics to understand the dynamics of phosphatase activity.
    • Important in immunohistochemistry for detecting hybridization signals in mRNA studies.
  • Industrial Applications :
    • Applied in developing staining reagents and diagnostic tools for biochemical assays.
    • Used in quality control processes within laboratories that require precise enzyme activity measurements.

Case Study 1: Histochemical Staining

A study demonstrated the effectiveness of this compound phosphate in staining leukocyte alkaline phosphatase using the Fast Blue RR method. This approach allowed researchers to visualize enzyme activity in blood films, providing insights into immune responses and hematological conditions .

Case Study 2: Diagnostic Utility

Research highlighted the role of this compound phosphate as a reliable substrate in diagnostic assays for liver diseases. Variations in alkaline phosphatase levels were monitored using this compound, showcasing its potential as a biomarker for liver function .

Case Study 3: Enzyme Kinetics

In a study focusing on enzyme kinetics, this compound phosphate was used to assess the activity of phosphatases under varying pH levels. The results indicated that enzyme activity significantly fluctuated with pH changes, emphasizing the importance of environmental conditions on biochemical reactions .

Data Summary

Application AreaSpecific Use CaseKey Findings
HistochemistryStaining tissue sectionsEffective visualization of ALP and ACP activities
Diagnostic AssaysLiver disease biomarkersReliable detection of phosphatase levels
Biological ResearchEnzyme kinetics studiespH significantly affects enzyme activity
Industrial ApplicationsDevelopment of staining reagentsEnhanced accuracy in biochemical assays

Mechanism of Action

The mechanism of action of Naphthol AS-MX involves its role as a substrate for alkaline phosphatase. When acted upon by the enzyme, it is hydrolyzed to release naphthol, which then reacts with a diazonium salt to form an insoluble colored product. This reaction is used to visualize and quantify enzyme activity in various biological samples .

Comparison with Similar Compounds

Sources :

Performance in Staining Assays

Alkaline Phosphatase (ALP) Detection

  • This compound : Produces intense red/blue staining with Fast Red TR/Fast Blue RR. Widely used due to high sensitivity and rapid reaction kinetics (5–20 min) .
  • Naphthol AS-BI : Requires longer incubation (30–60 min) and shows lower chromogenic intensity compared to AS-MX .
  • Naphthol AS-B1 : Rarely used for ALP; primarily targets TRAP due to structural specificity .

Acid Phosphatase/TRAP Detection

  • This compound : Effective in TRAP assays when combined with Fast Red Violet LB, yielding purple precipitates .
  • Naphthol AS-TR : Preferred for acid phosphatase due to higher enzyme affinity, but may cause background staining in myeloid cells .
  • Hydroxycarbazole Phosphate : Faster hydrolysis than AS-MX/AS-TR but produces less chromogenic dye, limiting utility in low-activity samples .

Solubility and Reactivity

  • This compound Phosphate Disodium Salt : Exhibits superior solubility in aqueous buffers (up to 10 mg/mL) compared to AS-BI and AS-TR, which require organic solvents like dimethylformamide .
  • Naphthol AS-BI: Limited solubility in water, often dissolved in acetone or ethanol, complicating protocol standardization .
  • Naphthol AS-TR: Hydrophobic trichlorophenyl group necessitates detergent use, increasing risk of nonspecific staining .

Research Findings and Limitations

  • Sensitivity : A 2020 study demonstrated that replacing AS-MX with a xenyl-substituted naphthol derivative improved ALP staining sensitivity by 40%, highlighting AS-MX’s limitations in low-abundance enzyme detection .
  • Specificity : AS-MX shows cross-reactivity with TRAP in osteoclasts, whereas AS-B1 is more specific to TRAP .
  • Thermal Stability : AS-MX maintains reactivity at 37°C for 24 hours, outperforming AS-TR, which degrades under prolonged incubation .

Biological Activity

Naphthol AS-MX, specifically in its phosphate form (this compound phosphate disodium salt), is a compound widely utilized in biochemical research and histochemistry due to its role as a substrate for various phosphatases. This article delves into its biological activity, mechanisms of action, and applications, supported by data tables and research findings.

Targets of Action

  • Acid Phosphatase (ACP)
  • Tissue Non-Specific Alkaline Phosphatase (TNAP)

This compound acts primarily as a substrate for these enzymes, undergoing hydrolysis to release this compound, which subsequently reacts with diazonium salts to yield colored azo-dyes. This reaction is pivotal for visualizing and quantifying enzyme activities in biological samples.

Biochemical Pathways
The compound significantly influences phosphatase pathways, modulating cellular processes such as signaling and metabolism by altering the phosphorylation state of proteins. This alteration can impact gene expression and various metabolic pathways.

This compound phosphate exhibits several key biochemical properties:

  • Solubility : Highly soluble in water, indicating good bioavailability.
  • Stability : Remains stable under appropriate storage conditions but can degrade if improperly stored.

Cellular Effects

The compound's interaction with phosphatases affects numerous cellular functions:

  • Cell Signaling : Modulates enzyme activity critical for dephosphorylation reactions.
  • Gene Expression : Alters the phosphorylation state of proteins involved in transcriptional regulation.

Research Applications

This compound has diverse applications in scientific research:

Application AreaDescription
Histochemistry Demonstrates acid and alkaline phosphatase activities in tissue sections.
Diagnostic Assays Used in kits for detecting phosphatase activity in clinical samples.
Biological Research Investigates enzyme kinetics and localization of phosphatase activity.
Industrial Uses Develops staining reagents and diagnostic tools for biochemical assays.

Case Studies and Research Findings

  • Enzyme Activity Visualization : A study demonstrated the use of this compound phosphate in a highly fluorescent azo dye technique to detect nonspecific alkaline phosphatase in cells, showcasing its efficacy in enzyme activity assays .
  • Impact on Metabolic Pathways : Research indicates that this compound phosphate influences metabolic flux by interacting with alkaline phosphatase and acid phosphatase, thereby affecting metabolite levels during enzyme activity assays.
  • Dosage Effects in Animal Models : Experimental studies revealed that low doses of this compound effectively serve as a substrate without adverse effects, while high doses can inhibit enzyme activity and disrupt cellular processes.

Temporal Effects in Laboratory Settings

The effectiveness of this compound can vary over time due to factors such as:

  • Stability and Degradation : Long-term studies indicate that while the compound is stable under proper conditions, its activity diminishes if not stored correctly.
  • Environmental Influences : pH and temperature changes can significantly affect the action of ACP and TNAP, impacting the efficacy of this compound as a substrate.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Naphthol AS-MX phosphate, and how can purity be verified?

  • Methodological Answer : Synthesis typically involves esterification of α-naphthol derivatives with phosphorylating agents under controlled pH (e.g., 8.5–9.0). Purity is verified via HPLC (C18 column, methanol/water gradient) and NMR spectroscopy (e.g., δ 7.8–8.2 ppm for aromatic protons). Cross-validate with elemental analysis for phosphorus content (theoretical ~8.2%) . For storage, maintain at -20°C in anhydrous conditions to prevent hydrolysis .

Q. How is this compound phosphate utilized in histochemical staining for enzyme detection?

  • Methodological Answer : As a substrate for alkaline phosphatase (AP), this compound phosphate is hydrolyzed to release naphthol derivatives, which couple with diazonium salts (e.g., Fast Red TR) to form insoluble chromogens. Protocol: Fix cells with 4% paraformaldehyde, incubate with 0.4 mg/mL this compound and 1.0 mg/mL Fast Red TR in Tris buffer (pH 8.5) for 5–10 min. Optimize incubation time to avoid background staining .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Use LC-MS/MS with electrospray ionization (negative mode) for high sensitivity. Sample preparation: Extract with acetonitrile, evaporate under nitrogen, and reconstitute in 0.1% formic acid. Validate recovery rates (≥85%) and limit of detection (LOD < 1 ng/mL) using spiked plasma controls .

Advanced Research Questions

Q. How can researchers optimize this compound-based staining protocols for varying cell densities or tissue types?

  • Methodological Answer : Conduct pilot studies to titrate substrate concentration (0.1–0.5 mg/mL) and adjust pH (8.0–9.0) based on endogenous phosphatase activity. For dense tissues, pre-treat with 0.1% Triton X-100 for permeabilization. Validate using positive/negative controls (e.g., AP-knockout cells) .

Q. What methodologies resolve discrepancies in this compound reactivity across experimental models (e.g., in vitro vs. in vivo)?

  • Methodological Answer : Address variability by:

  • Standardizing protocols : Use identical buffer systems (e.g., Tris vs. PBS) and fixation methods.
  • Assessing enzyme kinetics : Measure KmK_m and VmaxV_{max} for AP isoforms in different models .
  • Cross-referencing data : Compare with orthogonal methods (e.g., immunofluorescence for AP localization) .

Q. How to design experiments investigating the environmental toxicity of this compound degradation products?

  • Methodological Answer :

  • Degradation simulation : Expose this compound to UV light (254 nm) or microbial consortia, then analyze by GC-MS for byproducts (e.g., naphthoquinones).
  • Ecotoxicology assays : Use Daphnia magna (48-hr LC50) and algal growth inhibition tests. Report EC50 values with 95% confidence intervals .

Key Considerations for Academic Rigor

  • Reproducibility : Document lot numbers of reagents and equipment calibration dates .
  • Ethical Compliance : Declare conflicts of interest and adhere to data retention policies (5–10 years) .
  • Data Presentation : Use raw data appendices for large datasets and highlight processed data in main text .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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